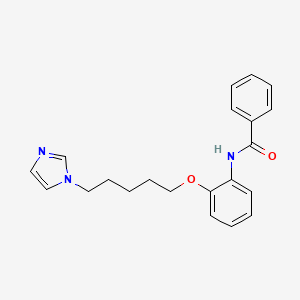

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide

Description

Properties

CAS No. |

88138-18-5 |

|---|---|

Molecular Formula |

C21H23N3O2 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-[2-(5-imidazol-1-ylpentoxy)phenyl]benzamide |

InChI |

InChI=1S/C21H23N3O2/c25-21(18-9-3-1-4-10-18)23-19-11-5-6-12-20(19)26-16-8-2-7-14-24-15-13-22-17-24/h1,3-6,9-13,15,17H,2,7-8,14,16H2,(H,23,25) |

InChI Key |

BSKXTILFGLUIJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCCCCCN3C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Imidazole

- The imidazole ring is alkylated with a suitable dibromoalkane or bromoalkyl derivative to introduce the pentyl chain.

- Typical conditions involve reacting imidazole with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

- The reaction is conducted at moderate temperatures (~60 °C) for several hours (e.g., 4 hours) to ensure complete substitution.

- The product is a 1-(5-bromopentyl)imidazole intermediate, which is isolated by extraction and purified by column chromatography.

| Reagents | Conditions | Outcome |

|---|---|---|

| Imidazole + 1,5-dibromopentane | K2CO3, DMF, 60 °C, 4 h | 1-(5-bromopentyl)imidazole intermediate |

This method is adapted from protocols reported for similar imidazole alkylations.

Formation of the Phenyl Ether Linkage

Nucleophilic Substitution on 2-Hydroxyphenyl Derivative

- The 1-(5-bromopentyl)imidazole intermediate is reacted with 2-hydroxyaniline or 2-aminophenol derivatives to form the ether linkage.

- The phenolic hydroxyl group acts as a nucleophile, displacing the bromide on the alkyl chain.

- This reaction is typically performed in the presence of a base such as potassium carbonate in DMF or acetone at elevated temperatures (~60 °C).

- The product is the 2-((5-(1H-imidazol-1-yl)pentyl)oxy)phenylamine intermediate.

| Reagents | Conditions | Outcome |

|---|---|---|

| 1-(5-bromopentyl)imidazole + 2-aminophenol | K2CO3, DMF, 60 °C, 4 h | 2-((5-(1H-imidazol-1-yl)pentyl)oxy)phenylamine |

Amide Bond Formation to Yield Final Compound

Coupling with Benzoyl Chloride

- The amine intermediate is coupled with benzoyl chloride to form the benzamide linkage.

- This step is typically carried out in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) or pyridine to neutralize the generated HCl.

- The reaction is performed at low temperature (0 °C to room temperature) to control the rate and avoid side reactions.

- The crude product is purified by recrystallization or column chromatography to yield N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide.

| Reagents | Conditions | Outcome |

|---|---|---|

| 2-((5-(1H-imidazol-1-yl)pentyl)oxy)phenylamine + benzoyl chloride | TEA, DCM, 0 °C to RT, 2-4 h | This compound |

Purification and Characterization

- The final compound is purified by silica gel column chromatography using a solvent gradient (e.g., hexane:ethyl acetate).

- Characterization is performed by melting point determination, HPLC purity analysis, NMR spectroscopy (1H, 13C), and mass spectrometry to confirm structure and purity.

- Typical melting points and purity data for related compounds are around 190–195 °C with HPLC purity >95%.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Materials | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Alkylation | Imidazole + 1,5-dibromopentane | K2CO3, DMF, 60 °C, 4 h | 1-(5-bromopentyl)imidazole |

| 2 | Etherification | 1-(5-bromopentyl)imidazole + 2-aminophenol | K2CO3, DMF, 60 °C, 4 h | 2-((5-(1H-imidazol-1-yl)pentyl)oxy)phenylamine |

| 3 | Amide coupling | Amine intermediate + benzoyl chloride | TEA, DCM, 0 °C to RT, 2-4 h | This compound |

Research Findings and Notes

- The use of potassium carbonate as a base and DMF as solvent is critical for efficient nucleophilic substitution and alkylation steps, providing good yields and minimizing side reactions.

- The amide bond formation is best controlled at low temperatures to avoid hydrolysis or overreaction.

- Purification by flash chromatography ensures high purity suitable for biological evaluation.

- Similar synthetic routes have been reported for related imidazole-containing benzamide derivatives, confirming the robustness of this approach.

- Alternative methods such as copper-mediated oxidative C–H functionalization have been explored for related imidazole derivatives but are less common for this specific compound due to complexity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted phenyl or imidazole derivatives.

Scientific Research Applications

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the compound can interact with cellular receptors and proteins, modulating various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Substituted Benzamides

N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

- Structural Difference : The imidazole is directly attached to the benzamide’s para-position, lacking the pentyloxy linker. A chloro-fluoro substitution on the aniline ring enhances electronic effects.

- Activity : Exhibited highest anticancer activity against cervical cancer cells (HeLa), attributed to the electron-withdrawing groups enhancing cellular uptake or target binding .

4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide

Variations in Linker Length and Substituents

- (S)-4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (2g) Structural Difference: Features a hexyloxy linker (vs. pentyloxy) and a peptide-like glycyl-phenylalaninamide side chain. The peptide moiety may confer selectivity for protease-associated targets, as seen in neuroinflammatory models .

- 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d) Structural Difference: Replaces the pentyloxy-phenyl group with a ureidoethyl side chain.

Key Structural-Activity Relationships (SAR)

| Compound | Key Structural Feature | Biological Activity | Mechanistic Insight |

|---|---|---|---|

| Target Compound | Pentyloxy-imidazole linker | Not reported (inferred antimicrobial/anticancer) | Flexibility and lipophilicity balance |

| N-(3-Chloro-4-fluorophenyl)-...benzamide | Halogenated aniline | Anticancer (HeLa) | Electron-withdrawing groups enhance potency |

| Nitazoxanide (NTZ) | Nitro-thiazole | Antiparasitic | Redox activation via nitro group |

| Natural Benzamides | Simple benzoyloxyethyl | Low cytotoxicity | Limited target engagement |

Biological Activity

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide, a compound featuring an imidazole ring and a benzamide moiety, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This compound integrates a benzamide core with an imidazole side chain, which is significant in modulating biological interactions. The presence of the imidazole ring is particularly noteworthy due to its role in various biological processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole-based compounds. For instance, derivatives similar to this compound have shown promising cytotoxic effects against various cancer cell lines.

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| 4e | 7.5 | MCF-7 (Breast Cancer) |

| 4f | 11.1 | HeLa (Cervical Cancer) |

These results indicate that modifications to the imidazole and benzamide structures can significantly enhance cytotoxicity, suggesting a strong structure-activity relationship (SAR) .

The mechanism by which this compound exerts its effects appears to involve:

- Inhibition of Kinase Activity : Molecular docking studies suggest that this compound may inhibit specific kinases involved in cancer progression, particularly ABL1 kinase, which is crucial in certain leukemias .

- Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

Study on Structure-Activity Relationship

A comprehensive study explored the SAR of various imidazole-containing benzamides. It was found that substituents on the benzene ring significantly influenced both potency and selectivity toward cancer cell lines. For example, electronegative substituents in the para-position enhanced activity due to increased binding affinity at the target site .

Efficacy against Specific Cancer Types

In a recent investigation, this compound was tested against several human cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 7.5 | ABL1 inhibition |

| HeLa | 11.1 | Apoptosis induction |

| A549 (Lung Cancer) | 9.0 | Cell cycle arrest |

The findings indicate that this compound has a broad spectrum of activity against different cancer types, underlining its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.